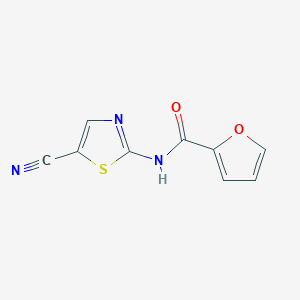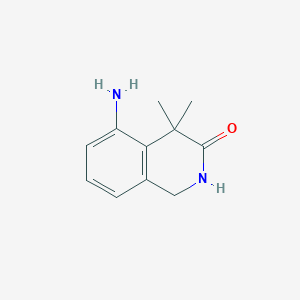![molecular formula C13H11N3O3S B2911088 2-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzonitrile CAS No. 2034379-15-0](/img/structure/B2911088.png)
2-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzonitrile is a complex organic compound characterized by its unique isoxazolo-pyridine structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a potential therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzonitrile typically involves a multi-step process:
-
Formation of the Isoxazolo-Pyridine Core: : This step often involves a cycloaddition reaction between an appropriate nitrile oxide and a pyridine derivative. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, and at temperatures ranging from 0°C to room temperature.
-
Sulfonylation: : The introduction of the sulfonyl group is achieved through the reaction of the isoxazolo-pyridine core with a sulfonyl chloride. This reaction typically requires a base such as pyridine or triethylamine and is conducted at low temperatures to prevent decomposition of the intermediate.
-
Nitrile Introduction: : The final step involves the introduction of the benzonitrile moiety. This can be achieved through a nucleophilic substitution reaction, where the sulfonylated intermediate reacts with a suitable nitrile compound under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazolo-pyridine core. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine. Typical reducing agents include lithium aluminum hydride and catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, palladium on carbon with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitrile to primary amine.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
2-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Biological Studies: Used in studies to understand its interaction with biological targets, including enzymes and receptors.
Chemical Biology: Employed as a probe to study cellular processes and pathways.
Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazolo-pyridine core is believed to play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)carbonyl)benzonitrile: Similar structure but with a carbonyl group instead of a sulfonyl group.
2-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzamide: Similar structure but with an amide group instead of a nitrile group.
Uniqueness
2-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzonitrile is unique due to the presence of both the sulfonyl and nitrile groups, which may confer distinct chemical and biological properties compared to its analogs. This combination of functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
2-(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-ylsulfonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c14-7-10-3-1-2-4-13(10)20(17,18)16-6-5-12-11(9-16)8-15-19-12/h1-4,8H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNLJINXQDQSLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1ON=C2)S(=O)(=O)C3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-Oxo-2-(1,2,3,6-tetrahydropyridin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B2911007.png)
![2-[(3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetamide](/img/structure/B2911008.png)


![N-benzyl-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2911015.png)
![1-[4-(Aminomethyl)piperidin-1-yl]-2-ethoxyethanone](/img/structure/B2911016.png)
![6-Oxaspiro[4.5]decan-10-one](/img/structure/B2911019.png)
![3-(1-(1H-1,2,4-triazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2911020.png)
![Di-tert-butyl 1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate](/img/structure/B2911021.png)

![[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid](/img/structure/B2911024.png)


![ethyl (2E)-2-cyano-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enoate](/img/structure/B2911028.png)
